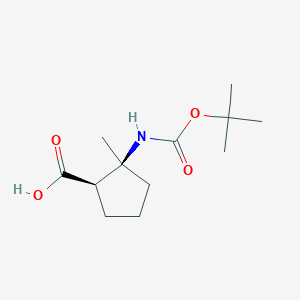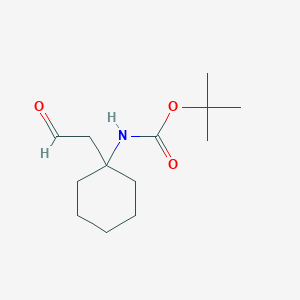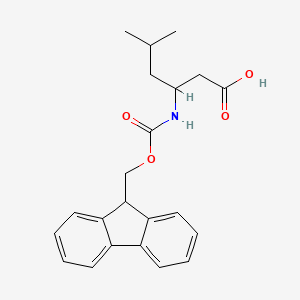
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid
Vue d'ensemble
Description
“(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid” is likely a cyclic amino acid with seven carbon atoms in the ring (cycloheptane), an amino group (NH2), and a carboxylic acid group (COOH). The “Boc” in its name suggests that the amino group is protected with a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to prevent unwanted side reactions .
Molecular Structure Analysis
The compound has two stereocenters, which means it can exist in different stereoisomeric forms. The “(1R,2S)” in its name indicates the configuration of these stereocenters according to the Cahn-Ingold-Prelog (CIP) priority rules .Chemical Reactions Analysis
As an amino acid, this compound could participate in reactions typical for amino acids, such as peptide bond formation. The Boc group can be removed under acidic conditions, revealing the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Building Blocks for Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, closely related to (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid, is an important building block for helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).
Asymmetric Synthesis in Drug Development : Derivatives of aminocycloheptanecarboxylic acid are used in asymmetric synthesis of key chiral intermediates, such as in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis of Dihydroxy-substituted Derivatives : Research on mono- and dihydroxy-substituted 2-aminocyclooctanecarboxylic acid enantiomers, closely related to the compound , shows its potential in complex peptide synthesis (Palkó et al., 2010).
Use in Peptide Mimetics : The synthesis of enantiopure pyrrolizidinone amino acid, which includes steps involving Boc-protected amino acids, demonstrates the compound's importance in developing biologically active peptide mimetics (Dietrich & Lubell, 2003).
Chiral Differentiation of Cyclic Beta-Amino Acids : Cyclic beta-amino acids, similar to (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid, have been differentiated enantiomerically, highlighting their structural and chiral significance in scientific research (Hyyryläinen et al., 2010).
Crystallographic Characterization in Peptides : Studies involving crystallographic characterization of peptides containing cyclohexane carboxylic acid residues contribute to understanding the structural role of such amino acids in peptide chains (Valle et al., 1988).
Asymmetric Synthesis for Tailor-Made Amino Acids : Tailor-made amino acids, including variants of cyclopropanecarboxylic acid, are synthesized asymmetrically for use in pharmaceuticals, especially as inhibitors for hepatitis C virus (Sato et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOFHUYZLCVGB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B3098324.png)
![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)
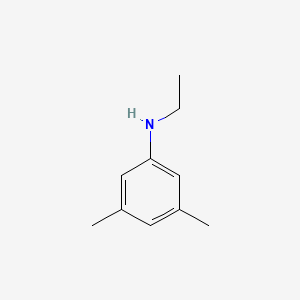

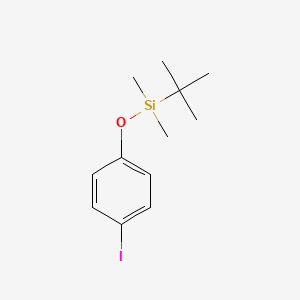

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)
